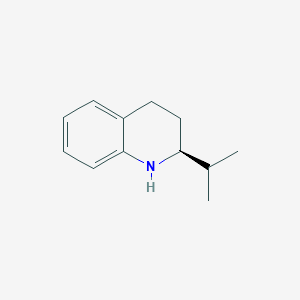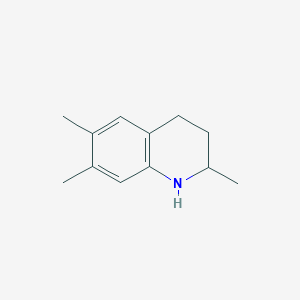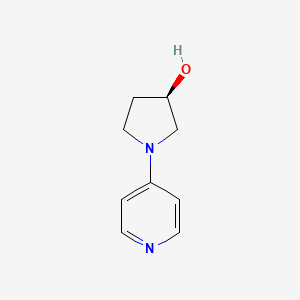
(S)-2-isopropyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline is a chiral organic compound belonging to the tetrahydroquinoline family This compound is characterized by its unique structure, which includes an isopropyl group attached to the second carbon of the tetrahydroquinoline ring The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline typically involves the catalytic hydrogenation of quinoline derivatives. One common method includes the use of chiral catalysts to ensure the production of the (S)-enantiomer. The reaction conditions often involve hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of chiral catalysts in large-scale hydrogenation processes ensures the selective production of the desired enantiomer. Additionally, purification techniques such as crystallization and chromatography are employed to achieve high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to produce fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of drugs targeting neurological disorders and cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and as an additive in materials science for the development of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The compound’s chiral nature allows it to fit into specific binding sites, enhancing its selectivity and potency.
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-1,2,3,4-tetrahydroquinoline: The non-chiral version of the compound.
2-Methyl-1,2,3,4-tetrahydroquinoline: A similar compound with a methyl group instead of an isopropyl group.
2-Ethyl-1,2,3,4-tetrahydroquinoline: A compound with an ethyl group at the same position.
Uniqueness: (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline is unique due to its chiral nature, which imparts specific optical activity and potential for enantioselective interactions. This makes it particularly valuable in asymmetric synthesis and pharmaceutical applications where enantiomeric purity is crucial.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(2S)-2-propan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h3-6,9,11,13H,7-8H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
QTMOXLMMSRXXGQ-NSHDSACASA-N |
Isomerische SMILES |
CC(C)[C@@H]1CCC2=CC=CC=C2N1 |
Kanonische SMILES |
CC(C)C1CCC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)
![2-Chloro-8-methylimidazo[1,2-A]pyridine](/img/structure/B11916398.png)





![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)

![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)
![6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916458.png)
![Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11916470.png)

![2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole](/img/structure/B11916485.png)
